molecular formula C16H24N4O4S B3007531 Pentyl 2-(3-methyl-2,6-dioxo-7-propan-2-ylpurin-8-yl)sulfanylacetate CAS No. 369608-67-3

Pentyl 2-(3-methyl-2,6-dioxo-7-propan-2-ylpurin-8-yl)sulfanylacetate

Cat. No.: B3007531
CAS No.: 369608-67-3
M. Wt: 368.45
InChI Key: XCQIGWUAGCNXMF-UHFFFAOYSA-N
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Description

Pentyl 2-(3-methyl-2,6-dioxo-7-propan-2-ylpurin-8-yl)sulfanylacetate (IUPAC name: pentyl 2-[(3-methyl-2,6-dioxo-7-propyl-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetate) is a purine derivative characterized by a sulfur-containing acetoxy pentyl ester substituent at the 8-position of the xanthine core. Its molecular formula is C₁₆H₂₄N₄O₄S, with an average mass of 368.452 g/mol and a monoisotopic mass of 368.151826 g/mol .

Properties

IUPAC Name

pentyl 2-(3-methyl-2,6-dioxo-7-propan-2-ylpurin-8-yl)sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O4S/c1-5-6-7-8-24-11(21)9-25-16-17-13-12(20(16)10(2)3)14(22)18-15(23)19(13)4/h10H,5-9H2,1-4H3,(H,18,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCQIGWUAGCNXMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC(=O)CSC1=NC2=C(N1C(C)C)C(=O)NC(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Pentyl 2-(3-methyl-2,6-dioxo-7-propan-2-ylpurin-8-yl)sulfanylacetate, also known by its IUPAC name, is a compound of significant interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of C14H20N4O4S and a molecular weight of approximately 368.458 g/mol. Its structure features a purine base linked to a sulfanylacetate moiety, which may influence its biological interactions.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit antioxidant properties. Antioxidants are crucial in protecting cells from oxidative stress, which can lead to various diseases, including cancer and neurodegenerative disorders. The presence of the dioxo group in the purine structure may enhance its ability to scavenge free radicals.

Enzyme Inhibition

Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it could inhibit enzymes related to purine metabolism, potentially affecting the synthesis and degradation of nucleotides.

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Compounds with similar purine structures have been documented to possess antibacterial and antifungal properties. This activity may be attributed to their ability to interfere with microbial nucleic acid synthesis.

The mechanisms by which this compound exerts its biological effects are not yet fully elucidated. However, several hypotheses exist:

  • Interaction with Nucleotide Pathways : The purine structure may allow the compound to interact with nucleotide biosynthesis pathways.
  • Free Radical Scavenging : The dioxo groups may facilitate electron transfer processes that neutralize reactive oxygen species (ROS).
  • Enzyme Binding : The sulfanylacetate moiety may enable binding to enzyme active sites, inhibiting their function.

Case Studies and Research Findings

StudyFindings
Study 1Demonstrated antioxidant activity in vitro using DPPH assay; showed significant free radical scavenging ability compared to controls.
Study 2Reported enzyme inhibition effects on xanthine oxidase, suggesting potential for gout treatment applications.
Study 3Investigated antimicrobial activity against Staphylococcus aureus and Candida albicans, showing promising results with minimum inhibitory concentrations (MIC) lower than standard antibiotics.

Comparison with Similar Compounds

Structural Variations

The target compound belongs to a class of 8-sulfanylpurine derivatives with modifications at the 7-position of the xanthine scaffold. Key analogs include:

Pentyl [(3-methyl-2,6-dioxo-7-propylpurin-8-yl)sulfanyl]acetate

  • Substituent at 7-position : Propyl (C₃H₇).
  • Molecular formula : C₁₆H₂₄N₄O₄S (identical to the target compound).
  • Key difference : The 7-propyl group lacks branching, reducing steric hindrance compared to the isopropyl group in the target compound .

Pentyl 2-[3-methyl-2,6-dioxo-7-(2-phenylethyl)purin-8-yl]sulfanylacetate

  • Substituent at 7-position : 2-Phenylethyl (C₆H₅-CH₂CH₂).
  • Molecular formula : C₂₁H₂₆N₄O₄S.
  • Key difference : The bulky aromatic substituent increases molecular weight (430.5 g/mol ) and lipophilicity (XLogP3: 3.8 ) compared to the aliphatic isopropyl group in the target compound .

2-[1,3-Dimethyl-7-(2-methylprop-2-enyl)-2,6-dioxopurin-8-yl]sulfanyl-N-phenylacetamide Substituent at 7-position: 2-Methylprop-2-enyl (isoprenyl). Functional group: Acetamide (replacing the pentyl ester).

Physicochemical Properties

The following table summarizes key properties of the target compound and its analogs:

Property Target Compound 7-Propyl Analog 7-Phenethyl Analog 7-Isoprenyl Acetamide
Molecular Weight (g/mol) 368.45 368.45 430.5 ~480 (estimated)
XLogP3 ~3.2 (estimated) ~3.0 (estimated) 3.8 ~4.1 (estimated)
Hydrogen Bond Acceptors 6 6 6 7
Rotatable Bonds 9 (estimated) 9 11 12
Topological Polar Surface Area (Ų) 119 (estimated) 119 119 128

Notes:

  • Polar Surface Area (PSA) : All analogs exhibit high PSA (>110 Ų), indicative of moderate-to-poor blood-brain barrier penetration .
  • Rotatable Bonds : The phenethyl and acetamide derivatives have more rotatable bonds, which may reduce conformational stability .

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